N-[4-(Aminosulfonyl)-2,1,3-benzoxadiazol-7-yl]-2-aminoethyl methanethiosulfonate N-[4-(Aminosulfonyl)-2,1,3-benzoxadiazol-7-yl]-2-aminoethyl methanethiosulfonate
Brand Name: Vulcanchem
CAS No.: 352000-01-2
VCID: VC0014035
InChI: InChI=1S/C9H12N4O5S3/c1-20(14,19)17-5-4-11-6-2-3-7(21(10,15)16)9-8(6)12-18-13-9/h2-3,11H,4-5H2,1H3,(H2,10,15,16)
SMILES: CS(=O)(=S)OCCNC1=CC=C(C2=NON=C12)S(=O)(=O)N
Molecular Formula: C9H12N4O5S3
Molecular Weight: 352.398

N-[4-(Aminosulfonyl)-2,1,3-benzoxadiazol-7-yl]-2-aminoethyl methanethiosulfonate

CAS No.: 352000-01-2

Cat. No.: VC0014035

Molecular Formula: C9H12N4O5S3

Molecular Weight: 352.398

* For research use only. Not for human or veterinary use.

N-[4-(Aminosulfonyl)-2,1,3-benzoxadiazol-7-yl]-2-aminoethyl methanethiosulfonate - 352000-01-2

Specification

CAS No. 352000-01-2
Molecular Formula C9H12N4O5S3
Molecular Weight 352.398
IUPAC Name 7-(2-methylsulfonothioyloxyethylamino)-2,1,3-benzoxadiazole-4-sulfonamide
Standard InChI InChI=1S/C9H12N4O5S3/c1-20(14,19)17-5-4-11-6-2-3-7(21(10,15)16)9-8(6)12-18-13-9/h2-3,11H,4-5H2,1H3,(H2,10,15,16)
Standard InChI Key SOTZITYVLITNID-UHFFFAOYSA-N
SMILES CS(=O)(=S)OCCNC1=CC=C(C2=NON=C12)S(=O)(=O)N

Introduction

Chemical Structure and Properties

N-[4-(Aminosulfonyl)-2,1,3-benzoxadiazol-7-yl]-2-aminoethyl methanethiosulfonate is a complex organic compound characterized by its benzoxadiazole core structure and methanethiosulfonate reactive group. The compound exhibits distinctive chemical and physical properties that contribute to its utility in biochemical research.

Basic Chemical Data

The compound has well-defined chemical characteristics that are essential for understanding its behavior in research applications. Table 1 summarizes the key chemical properties of this compound.

Table 1: Chemical Properties of N-[4-(Aminosulfonyl)-2,1,3-benzoxadiazol-7-yl]-2-aminoethyl methanethiosulfonate

PropertyValue
CAS Number352000-01-2
Molecular FormulaC9H12N4O5S3
Molecular Weight352.398
IUPAC Name7-(2-methylsulfonothioyloxyethylamino)-2,1,3-benzoxadiazole-4-sulfonamide
Standard InChIInChI=1S/C9H12N4O5S3/c1-20(14,19)17-5-4-11-6-2-3-7(21(10,15)16)9-8(6)12-18-13-9/h2-3,11H,4-5H2,1H3,(H2,10,15,16)
Standard InChIKeySOTZITYVLITNID-UHFFFAOYSA-N
SMILESCS(=O)(=S)OCCNC1=CC=C(C2=NON=C12)S(=O)(=O)N

The compound contains several functional groups that contribute to its biochemical activity, including a benzoxadiazole moiety, a sulfonamide group, and a methanethiosulfonate group.

Physical Properties

Table 2: Physical Properties of N-[4-(Aminosulfonyl)-2,1,3-benzoxadiazol-7-yl]-2-aminoethyl methanethiosulfonate

PropertyDescription
Physical AppearanceOrange Solid
SolubilitySlightly soluble in Acetonitrile, DMSO, and Methanol; Also soluble in Chloroform and Dichloromethane
StabilitySensitive to Light
Recommended StorageAmber Vial, -20°C Freezer, Protected from air and light

The compound's orange coloration is characteristic of many benzoxadiazole-based fluorophores, which often exhibit distinctive spectral properties useful in fluorescence-based applications .

Synthesis and Structure

N-[4-(Aminosulfonyl)-2,1,3-benzoxadiazol-7-yl]-2-aminoethyl methanethiosulfonate presents a complex synthetic challenge due to its multiple functional groups. Understanding its synthesis pathways provides insight into potential modifications and applications.

Synthetic Approaches

The synthesis of this compound typically involves several steps, including nucleophilic substitution and coupling reactions. While specific synthetic routes can vary, they generally follow standard organic synthesis techniques. The synthesis typically begins with the preparation of the benzoxadiazole core, followed by functionalization to introduce the aminosulfonyl group and finally the attachment of the methanethiosulfonate moiety through appropriate coupling chemistry.

The methanethiosulfonate group, which is critical for the compound's thiol reactivity, is typically introduced in the final stages of synthesis to minimize side reactions and ensure high purity of the final product.

Structural Significance

The compound's structure combines several important functional elements:

  • The benzoxadiazole moiety serves as a fluorophore with distinctive spectral properties

  • The aminosulfonyl group affects the compound's solubility and potentially its pH-dependent behavior

  • The methanethiosulfonate group provides the specific reactivity toward thiol groups

This combination of structural features makes N-[4-(Aminosulfonyl)-2,1,3-benzoxadiazol-7-yl]-2-aminoethyl methanethiosulfonate particularly valuable for protein labeling applications that require both fluorescence detection and specific targeting of cysteine residues .

Biochemical Applications

The primary application of N-[4-(Aminosulfonyl)-2,1,3-benzoxadiazol-7-yl]-2-aminoethyl methanethiosulfonate lies in protein research, particularly in studies involving thiol-containing biomolecules. Its unique combination of fluorescence properties and selective thiol reactivity makes it a valuable tool in various biochemical contexts.

Protein Labeling

N-[4-(Aminosulfonyl)-2,1,3-benzoxadiazol-7-yl]-2-aminoethyl methanethiosulfonate is primarily used as a labeling agent for biomolecules containing thiol groups. The compound's methanethiosulfonate group reacts selectively and rapidly with thiols to form a disulfide bond, making it highly efficient for labeling cysteine residues in proteins .

This selective reactivity provides several advantages over traditional reagents like iodoacetates, maleimides, and organomercurials. The reaction proceeds rapidly under mild conditions, requires minimal excess of reagent, and results in quantitative conversion to the disulfide without side reactions . These properties make N-[4-(Aminosulfonyl)-2,1,3-benzoxadiazol-7-yl]-2-aminoethyl methanethiosulfonate particularly suitable for protein labeling applications where specificity and efficiency are crucial.

Applications in Protein Structural and Functional Studies

One of the most significant applications of N-[4-(Aminosulfonyl)-2,1,3-benzoxadiazol-7-yl]-2-aminoethyl methanethiosulfonate is in the field of protein structural biology, particularly in studies involving membrane proteins such as ion channels.

The compound has been extensively used in the Substituted-Cysteine Accessibility Method (SCAM), which combines chemical and genetic approaches to study protein structure and function . In this method:

  • Cysteine residues are systematically introduced at various positions in a protein via site-directed mutagenesis

  • The introduced cysteines are assessed for their reactivity and accessibility toward various methanethiosulfonate reagents

  • The effect of the labeled cysteine on protein function is determined

This approach yields valuable information about the physical size and electrostatic potential of ion channels, as well as the membrane-sidedness and accessibility of specific residues .

Research Applications

Distance Measurements in Protein Studies

N-[4-(Aminosulfonyl)-2,1,3-benzoxadiazol-7-yl]-2-aminoethyl methanethiosulfonate has been employed in fluorescence-based distance measurements in protein research. One notable application is in the study of prokaryotic voltage-gated potassium channels, where it serves as an acceptor in fluorescence energy transfer experiments .

Table 3: Distance Measurements Using N-[4-(Aminosulfonyl)-2,1,3-benzoxadiazol-7-yl]-2-aminoethyl methanethiosulfonate in KvAP Protein

SegmentPositionDistance (Å)
S14228.7 ± 0.1
S14524.1 ± 2.6
Pore19217.7 ± 0.9
S620829.1 ± 0.9
S623127.3 ± 0.1

These distance measurements provide critical structural information about the spatial arrangement of protein domains, which is essential for understanding protein function and dynamics .

Integration with Genetic Code Expansion Techniques

Recent advances in protein labeling have combined N-[4-(Aminosulfonyl)-2,1,3-benzoxadiazol-7-yl]-2-aminoethyl methanethiosulfonate with genetic code expansion (GCE) techniques. This approach uses a minimal peptide tag that encodes the incorporation of non-canonical amino acids through GCE for bioorthogonal labeling of proteins in live cells .

This method bypasses the screening steps currently associated with GCE-based labeling and expands the use of the technique. Using an optimized 14-residue long N-terminal tag, researchers demonstrated its applicability for live-cell labeling of proteins and organelle markers in mammalian cells. With this tag, cellular proteins can be labeled via GCE and bioorthogonal chemistry for live-cell imaging applications with no screening steps required .

pH-Dependent Properties

One of the notable features of N-[4-(Aminosulfonyl)-2,1,3-benzoxadiazol-7-yl]-2-aminoethyl methanethiosulfonate is its pH-dependent fluorescence properties. This compound is derived from ABD-F and combines the fast and selective reactivity of the methanethiosulfonate functionality with unique fluorescence characteristics .

The pH-dependent nature of its fluorescence makes it particularly useful for studies involving pH changes in cellular compartments or for monitoring protein conformational changes that expose or sequester the labeled residues in environments with different pH values.

Comparison with Other Thiol-Reactive Reagents

N-[4-(Aminosulfonyl)-2,1,3-benzoxadiazol-7-yl]-2-aminoethyl methanethiosulfonate belongs to a family of methanethiosulfonate reagents used for protein modification. Compared to other thiol-reactive reagents, it offers several unique advantages.

Advantages over Traditional Reagents

Traditional thiol-reactive reagents such as maleimides, iodoacetates, and organomercurials generally require long reaction times and large excesses of reagent . In contrast, methanethiosulfonate reagents like N-[4-(Aminosulfonyl)-2,1,3-benzoxadiazol-7-yl]-2-aminoethyl methanethiosulfonate offer:

  • Extremely rapid reactivity under mild conditions

  • High selectivity for cysteinyl sulfhydryls

  • Quantitative and complete conversion to the disulfide without applying a large excess of reagent

  • General reversibility upon addition of thiols such as β-mercaptoethanol or dithiothreitol

  • Wide range of functionality accommodated in the R group

These advantages make N-[4-(Aminosulfonyl)-2,1,3-benzoxadiazol-7-yl]-2-aminoethyl methanethiosulfonate particularly suitable for applications requiring precise control over the labeling process, such as electrophysiological recording experiments.

Applications in MTS Assays

While the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is commonly used for cell viability and cytotoxicity studies, it is important to note that this application is unrelated to the methanethiosulfonate chemistry of N-[4-(Aminosulfonyl)-2,1,3-benzoxadiazol-7-yl]-2-aminoethyl methanethiosulfonate.

The MTS assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity . This assay works through the mitochondrial-dependent reduction of the tetrazolium compound to generate a colored formazan product that can be quantified spectrophotometrically. Despite the similar acronym, this application is distinct from the use of N-[4-(Aminosulfonyl)-2,1,3-benzoxadiazol-7-yl]-2-aminoethyl methanethiosulfonate in protein labeling.

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